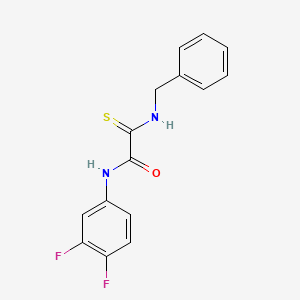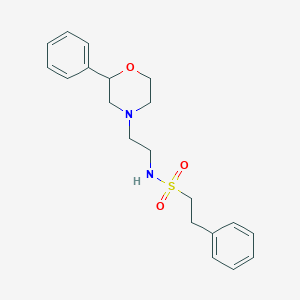
2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide, also known as PZM21, is a synthetic opioid analgesic that has shown promise in preclinical studies for its potential use as a painkiller. This compound was first synthesized in 2016 by a team of researchers led by Dr. Brian Shoichet at the University of California, San Francisco.
Aplicaciones Científicas De Investigación
Pharmacological Properties
2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide exhibits mixed pharmacological properties in vitro. It has shown intrinsic activity at specific adrenoceptor subtypes, such as the α1A-adrenoceptor subtype in rabbit urethra, while demonstrating reduced activity at others like the α1B-adrenoceptor subtype in rat spleen. Additionally, it has exhibited antagonism at certain adrenoceptor subtypes in various studies (Buckner et al., 2002).
Molecular and Electronic Structure Studies
The molecular and electronic structure of derivatives of 2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide has been a subject of research. For example, studies have been conducted on the triethylammonium salt of formally conjugated derivatives, exploring their theoretical and X-ray diffraction characteristics (Timoshenko et al., 2013).
Synthesis and Reaction Studies
Research has been done on the synthesis of derivatives and their reactions under various conditions. This includes the study of α-isomalto-oligosaccharide derivatives and their protein conjugates using similar compounds (Eby, 1979). Another study focused on the synthesis of 2-(trimethylsilyl)ethyl benzenesulfenate and benzeneselenenate and their reactions with electrophiles (Oida et al., 1991).
Applications in Medicinal Chemistry
There has been significant research in the field of medicinal chemistry, exploring the use of such compounds as potential therapeutic agents. For instance, studies have focused on the synthesis and alpha 2-adrenoceptor antagonist activity of disulfonamidobenzoquinolizines, which are structurally related to 2-phenyl-N-(2-(2-phenylmorpholino)ethyl)ethanesulfonamide (Ward et al., 1989).
Propiedades
IUPAC Name |
2-phenyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-26(24,16-11-18-7-3-1-4-8-18)21-12-13-22-14-15-25-20(17-22)19-9-5-2-6-10-19/h1-10,20-21H,11-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZXKPLLXNHCHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

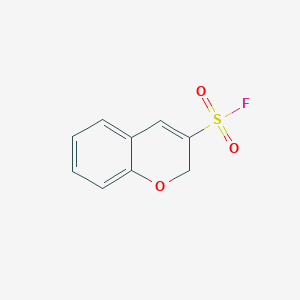

![8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2360513.png)
![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)
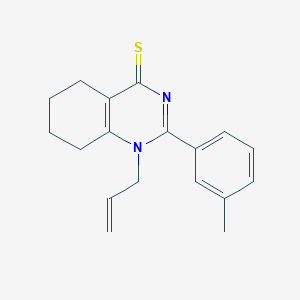
![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)
![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)
![Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2360520.png)
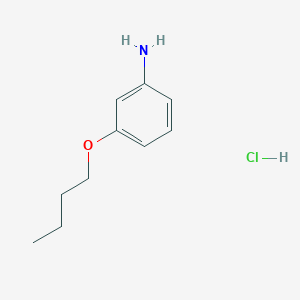
![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)
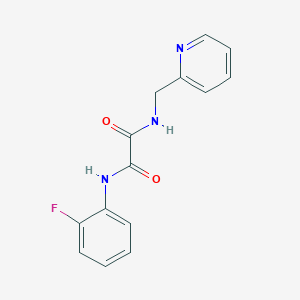
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)

